3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting with appropriate substituted hydrazines and β-diketones.
Cyclization: Using suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.
Functionalization: Introducing the 4-chlorophenyl, 4-methoxyphenyl, and trifluoromethyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the nitro or carbonyl functionalities if present.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: As ligands in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes.
Receptor Modulation: Interaction with biological receptors for therapeutic effects.
Medicine
Drug Development: As a lead compound for developing new pharmaceuticals.
Diagnostics: Use in imaging or diagnostic assays.
Industry
Agriculture: Potential use as agrochemicals.
Polymers: Incorporation into polymeric materials for enhanced properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Other compounds in this class with different substituents.
Trifluoromethylated compounds: Compounds with similar trifluoromethyl groups.
Uniqueness
Structural Features: The combination of 4-chlorophenyl, 4-methoxyphenyl, and trifluoromethyl groups.
Biological Activity: Unique interactions with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C21H15ClF3N3O |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H15ClF3N3O/c1-12-19(14-3-7-15(22)8-4-14)20-26-17(13-5-9-16(29-2)10-6-13)11-18(21(23,24)25)28(20)27-12/h3-11H,1-2H3 |
InChI Key |
MDXJUVCGTVTFLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC)C(F)(F)F |
Origin of Product |
United States |
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